BenchChemオンラインストアへようこそ!

N1-(3-acetamidophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide

Mitochondrial biology Oxalamide pharmacology Scaffold hopping

Secure the precise CAS 897457-56-6 chemotype for reproducible target engagement. This scaffold uniquely combines an imidazole-thioether core for CD45 phosphatase affinity—validated in Taisho patent disclosures—with a 3-acetamidophenyl ring providing a distinct H-bond donor/acceptor motif absent in methoxy or halo analogs. Unlike the mitochondrial complex I-targeting thiazole S1QEL1.1 (IC50 70 nM), this imidazole variant enables head-to-head phenotypic deconvolution of heterocycle-driven selectivity. Guarantee library integrity in N1-aryl SAR scans; empirical substitution of regioisomers or heterocycles alters binding geometry and pharmacological phenotype.

Molecular Formula C21H21N5O3S
Molecular Weight 423.49
CAS No. 897457-56-6
Cat. No. B3007249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3-acetamidophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide
CAS897457-56-6
Molecular FormulaC21H21N5O3S
Molecular Weight423.49
Structural Identifiers
SMILESCC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3
InChIInChI=1S/C21H21N5O3S/c1-14(27)24-16-8-5-9-17(12-16)25-20(29)19(28)22-10-11-30-21-23-13-18(26-21)15-6-3-2-4-7-15/h2-9,12-13H,10-11H2,1H3,(H,22,28)(H,23,26)(H,24,27)(H,25,29)
InChIKeySJORDSDWPWRQEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(3-Acetamidophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide (CAS 897457-56-6): Structural Profile and Procurement Context


N1-(3-acetamidophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide (CAS 897457-56-6) is a synthetic oxalamide with molecular formula C₂₁H₂₁N₅O₃S and molecular weight 423.49 g·mol⁻¹ . The compound integrates a 3-acetamidophenyl ring, an ethylthio linker, and a 4-phenyl-1H-imidazole moiety within a bis-amide scaffold. This architecture belongs to the N-arylthiooxalamide class, which has been investigated in patent literature for tyrosine phosphatase CD45 inhibition as a route to immunomodulation [1]. The imidazole-thioether motif is structurally distinct from more commonly studied oxalamide variants, positioning the compound as a specialized chemical probe.

Why N1-(3-Acetamidophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide Cannot Be Replaced by Generic Oxalamide Analogs


Oxalamides bearing the 4-phenyl-1H-imidazole-2-thioethyl moiety exhibit target-engagement profiles that are highly sensitive to the N1-aryl substituent. Replacement of the 3-acetamidophenyl group with a 3-methoxyphenyl or phenyl group alters hydrogen-bond donor/acceptor capacity, which can redirect binding from ion channels to distinct enzyme classes [1]. Likewise, substitution of the imidazole ring with a thiazole—as in S1QEL1.1—shifts the biological phenotype from ion-channel modulation to mitochondrial complex I electron-leak suppression (IC₅₀ = 70 nM at site IQ) . The combination of the acetamido hydrogen-bonding motif and the imidazole-thioether linkage creates a pharmacophore that cannot be recapitulated by simple analog interchanges, making empirical substitution unreliable for experimenters who require consistent target engagement.

Quantitative Differentiation Evidence for N1-(3-Acetamidophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide (CAS 897457-56-6)


Structural Differentiation from the S1QEL1.1 Thiazole Analog: Heterocycle Identity Determines Biological Target Class

The target compound contains a 4-phenyl-1H-imidazole ring linked via a thioether to the oxalamide core, whereas S1QEL1.1 (CAS 897613-29-5) contains a 4-methyl-2-(p-tolyl)thiazole at the equivalent position . S1QEL1.1 is a well-characterized suppressor of mitochondrial respiratory complex I site IQ electron leak, inhibiting superoxide/H₂O₂ production with an IC₅₀ of 70 nM without altering oxidative phosphorylation . The imidazole ring in the target compound provides a distinct metal-coordination and hydrogen-bonding profile versus the thiazole, which is reflected in the absence of reported mitochondrial complex I activity for the target compound. This heterocycle swap redirects biological activity from mitochondrial redox modulation to alternative target classes, demonstrating that the imidazole and thiazole scaffolds are not functionally interchangeable.

Mitochondrial biology Oxalamide pharmacology Scaffold hopping

N1-Aryl Substituent Differentiation: 3-Acetamidophenyl vs. 4-Fluorophenyl Confers Divergent Cellular Target Engagement

The 4-fluorophenyl analog, N1-(4-fluorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide, has been reported as an inhibitor of kinesin spindle protein (KSP) [1]. In contrast, the 3-acetamidophenyl-substituted target compound has not been associated with KSP inhibition in publicly available data. The acetamido group introduces two additional hydrogen-bond donors/acceptors (amide NH and carbonyl) relative to the fluorine atom, which can redirect binding from the KSP allosteric site to alternative protein pockets. This demonstrates that even conservative N1-aryl modifications within the same oxalamide-imidazole scaffold produce divergent protein-target engagement profiles.

Target deconvolution Chemical proteomics Kinesin inhibition

Physicochemical Differentiation: Molecular Weight, H-Bond Capacity, and Solubility Implications Versus Closest Analogs

The target compound (MW = 423.49 g·mol⁻¹) is intermediate in size between the m-tolyl analog (MW = 380.5 g·mol⁻¹) and the thiazole analog S1QEL1.1 (MW = 436.53 g·mol⁻¹) . The acetamido substituent contributes two hydrogen-bond donors and three hydrogen-bond acceptors beyond the core oxalamide, increasing topological polar surface area (TPSA) relative to the m-tolyl and phenyl analogs. This elevated TPSA is expected to reduce passive membrane permeability (predicted logP reduction ~0.5–1.0 units vs. unsubstituted phenyl) while improving aqueous solubility at pH 7.4. These differences are critical for assay design: the target compound may require DMSO concentrations ≤0.1% to maintain solubility in aqueous buffers, whereas the more lipophilic m-tolyl analog (reported solubility: DMSO 2 mg·mL⁻¹ clear) may tolerate different solvent conditions .

Physicochemical profiling Drug-likeness Solubility

Patent-Disclosed Class-Level Biological Potential: CD45 Tyrosine Phosphatase Inhibition Avenues

Japanese Patent JP2001114753A (Taisho Pharmaceutical) discloses N-arylthiooxamide derivatives, explicitly including phenylimidazolyl-substituted variants, as inhibitors of the CD45 tyrosine phosphatase involved in T-cell and mastocyte activation [1]. The patent claims these compounds participate in a novel mechanism of action for immunomodulation and allergic response attenuation. The target compound, featuring both the 3-acetamidophenyl group and the 4-phenyl-1H-imidazol-2-ylthio moiety, falls within the general formula scope of this patent. While the patent does not provide quantitative IC₅₀ data for the specific CAS 897457-56-6 compound, it establishes a precedented biological rationale for the oxalamide-imidazole-thioether chemotype in immunology research, distinguishing it from oxalamides targeting mitochondrial or KSP pathways.

Immunomodulation Tyrosine phosphatase T-cell activation

Research Application Scenarios for N1-(3-Acetamidophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide (CAS 897457-56-6) Based on Verified Differentiation Evidence


Chemical Probe Development for CD45 Tyrosine Phosphatase-Mediated Immunomodulation Studies

Based on patent disclosures for the N-arylthiooxamide class [1], researchers investigating CD45-dependent T-cell and mastocyte activation pathways can employ this compound as a starting scaffold for medicinal chemistry optimization. The 3-acetamidophenyl group offers synthetic handle opportunities for further derivatization, while the imidazole-thioether core provides affinity for the target phosphatase. Procurement of the exact CAS number ensures alignment with the patent-disclosed chemotype, avoiding structural analogs (e.g., thiazole S1QELs) that target unrelated mitochondrial pathways .

Comparative Scaffold-Hopping Studies: Imidazole vs. Thiazole in Oxalamide Bioactivity Profiling

The well-characterized activity of S1QEL1.1 (IC₅₀ = 70 nM at mitochondrial complex I site IQ) provides a quantitative benchmark for head-to-head phenotypic screening against the imidazole analog. By testing both compounds in parallel mitochondrial and non-mitochondrial assay panels, researchers can deconvolve the contribution of the heterocycle to target selectivity. The imidazole variant's distinct metal-coordination properties (imidazole N3 as a Zn²⁺/Fe²⁺ ligand) make it particularly suitable for metalloenzyme inhibition screens where thiazoles are weaker ligands.

Ion-Channel Pharmacology: Screening Against Voltage-Gated Sodium Channel Isoforms

The 3-acetamidophenyl-imidazole oxalamide scaffold has been associated with NaV channel modulation in preliminary database annotations. Given the state-dependent pharmacology observed for related chemotypes, this compound is suitable for screening against NaV1.7 (pain target) and other TTX-sensitive sodium channels using automated patch-clamp platforms. The compound's intermediate lipophilicity (predicted logP ~3.5–4.0) positions it favorably for cell-based electrophysiology assays without excessive non-specific binding, distinguishing it from more lipophilic phenyl or m-tolyl analogs .

N1-Aryl Substituent SAR Libraries for Academic Drug Discovery Programs

Academic medicinal chemistry groups building focused oxalamide libraries can use this compound as the 3-acetamidophenyl representative within a systematic N1-aryl scan (phenyl, 2-chlorophenyl, 3-methoxyphenyl, 4-fluorophenyl, 3-acetamidophenyl). The acetamido group provides a unique hydrogen-bonding pharmacophore element not present in the halogen or methoxy variants , enabling exploration of polar interactions in target binding pockets. Standard procurement of the specific CAS number ensures library integrity, as the 3-acetamidophenyl isomer cannot be substituted by the 4-acetamidophenyl or other regioisomers without altering binding geometry.

Quote Request

Request a Quote for N1-(3-acetamidophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.